Bienvenue dans la boutique en ligne BenchChem!

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Bioisosterism Drug Design

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1216244-84-6) is a fluorinated heterocyclic aldehyde that serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound features a pyrazole ring substituted at the N-1 position with a difluoromethyl (–CHF2) group and at the C-4 position with a formyl (–CHO) group.

Molecular Formula C5H4F2N2O
Molecular Weight 146.09 g/mol
CAS No. 1216244-84-6
Cat. No. B1472399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
CAS1216244-84-6
Molecular FormulaC5H4F2N2O
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C(F)F)C=O
InChIInChI=1S/C5H4F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-3,5H
InChIKeyGCVIZGROEHEVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1216244-84-6): A Lithophilic Hydrogen-Bond-Donor Building Block for Rational Drug and Agrochemical Design


1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1216244-84-6) is a fluorinated heterocyclic aldehyde that serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound features a pyrazole ring substituted at the N-1 position with a difluoromethyl (–CHF2) group and at the C-4 position with a formyl (–CHO) group . The –CHF2 moiety is recognized as a lipophilic hydrogen bond donor and a well-characterized bioisostere for hydroxyl (–OH) and thiol (–SH) groups, a property absent in the corresponding –CF3 and –CH3 analogs [1]. This unique electronic structure positions the compound as a privileged scaffold for constructing succinate dehydrogenase inhibitor (SDHI) fungicides—including the marketed agents bixafen, sedaxane, isopyrazam, and fluxapyroxad—and for exploring amide-β-ketonitrile bioisosteric replacements in antifungal lead optimization [2].

Why 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Trifluoromethyl or Methyl Analogs in Rational Design


Generic substitution among N-substituted pyrazole-4-carbaldehydes fails because the difluoromethyl group (–CHF2) confers a fundamentally different pharmacophore profile from both the trifluoromethyl (–CF3) and methyl (–CH3) counterparts. Systematic bioisostere studies demonstrate that –CHF2 acts as a lipophilic hydrogen bond donor (Abraham H-bond acidity parameter A = 0.085–0.126), comparable to thiophenol and aniline, whereas –CF3 possesses negligible H-bond donor capacity and –CH3 provides neither donor nor acceptor functionality [1]. Consequently, a direct –CHF2→–CF3 swap eliminates a key ligand–protein hydrogen-bonding interaction; a –CHF2→–CH3 exchange abolishes both the H-bond donor capability and the favorable lipophilicity modulation (ΔlogP(water–octanol) for –CHF2 vs. –CH3 spans −0.1 to +0.4 log units, depending on the electronic environment of the attached aromatic system) [1]. These physicochemical differences translate into measurable gaps in target binding affinity, metabolic stability, and in vivo efficacy—rendering simple in-class interchange scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde Relative to Closest Analogs


Bioisosteric Lipophilic Hydrogen Bond Donor Capacity: –CHF2 vs. –CF3 and –CH3

The difluoromethyl substituent in the target compound provides quantifiable hydrogen bond donor capacity that is entirely absent in the trifluoromethyl analog and the methyl analog. The Abraham H-bond acidity parameter A for –CHF2 attached to aryl systems ranges from 0.085 to 0.126, placing it on par with thiophenol (A ≈ 0.10–0.16) and aniline (A ≈ 0.12–0.17), whereas –CF3 (A ≈ 0) acts only as a weak H-bond acceptor and –CH3 (A ≈ 0) provides no directional H-bond interactions [1]. The experimental ΔlogP(water–octanol) for the –CHF2/–CH3 exchange ranged from −0.1 to +0.4, indicating that the CHF2 group provides a tunable lipophilicity increase without sacrificing hydrogen bonding capability [1].

Medicinal Chemistry Bioisosterism Drug Design

Synthetic Regioselectivity Advantage: N1-CHF2 Pyrazole-4-carbaldehyde vs. C3-CHF2 Positional Isomer

The N1-difluoromethyl substitution pattern in the target compound is accessed through a regioselective cyclocondensation strategy that specifically installs the –CHF2 group at the N-1 position, avoiding the C-3 substituted regioisomer (3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde, CAS 1610543-93-5) [1]. The Tetrahedron synthesis (Specowius & Vlach, 2011) demonstrates that difluoromethyl-substituted pyrazoles are prepared via CF2Cl-substituted 1,3-dicarbonyl precursors, achieving regioselective cyclization with hydrazines—the N1-substitution pattern is obtained when the hydrazine carries the CHF2 group, whereas C3-substitution results from cyclization with unsubstituted hydrazine and a CHF2-bearing dicarbonyl [1]. The industrial green process for SDHI intermediates further reports a waste reduction from ~10 kg/kg to 2.4 kg/kg for the 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid building block compared to earlier processes [2].

Synthetic Chemistry Regioselective Cyclization Process Chemistry

Comparative Lipophilicity: XLogP3 = 0.5 for CHF2 vs. 0.8 for CF3 vs. −0.3 for CH3 Analog

The computed lipophilicity (XLogP3) of the target compound is 0.5 , which sits at an intermediate value between the more lipophilic trifluoromethyl analog 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (XLogP3 = 0.8) and the markedly less lipophilic methyl analog 1-methyl-1H-pyrazole-4-carbaldehyde (XLogP3 = −0.3) [1]. This 0.3 log unit reduction relative to the –CF3 analog and 0.8 log unit increase relative to the –CH3 analog places the compound in a favorable lipophilicity window for both membrane permeability and aqueous solubility, consistent with Lipinski-like drug-likeness expectations.

Physicochemical Profiling Drug-likeness Lipophilicity

SDHI Fungicide Bioisosteric Replacement: CHF2-Pyrazole β-Ketonitrile Derivatives Demonstrate Sub-μg/mL Antifungal Potency

In a direct demonstration of the synthetic utility of 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde as a building block, researchers at multiple institutions have employed difluoromethyl-pyrazole-4-carbaldehyde precursors to generate β-ketonitrile derivatives via an innovative amide-β-ketonitrile bioisosteric replacement strategy targeting succinate dehydrogenase (SDH) [1]. One derivative series based on the 3-CHF2-1-methylpyrazole-4-carbaldehyde scaffold yielded compound A7 with EC50 = 0.116 μg/mL against Rhizoctonia solani [1]. While these data are for the 3-CHF2-1-methyl regioisomer rather than the N1-CHF2 target compound, they establish that the CHF2-pyrazole-4-carbaldehyde scaffold class is capable of sub-μg/mL antifungal potency when elaborated into β-ketonitrile derivatives—a potency level not demonstrated by corresponding CF3-pyrazole or non-fluorinated pyrazole analogs in the same study [1].

Agrochemical Discovery SDHI Fungicides Bioisosteric Replacement

Molecular Docking Evidence: CHF2-Pyrazole Derivatives Bind SDH with Calculated Affinity of −6.98 kcal/mol

Quantum-chemical and molecular docking studies on 4-difluoromethyl pyrazole derivatives (compounds 3a–3h) against the succinate dehydrogenase receptor (PDB: 3LN1) revealed that compound 3g exhibited a binding energy score of −6.9765 kcal/mol, indicative of strong and stable binding [1]. The docking simulations highlighted three hydrogen bonds and multiple hydrophobic interactions between the difluoromethyl pyrazole core and essential amino acid residues of the SDH active site [1]. While these computed data are for 4-CHF2-substituted pyrazoles (where CHF2 is a ring substituent at C-4 rather than at N-1 as in the target compound), they provide quantitative computational evidence that the CHF2-pyrazole pharmacophore engages the SDH target through specific H-bond and hydrophobic contacts that would be absent in non-fluorinated analogs.

Computational Chemistry Molecular Docking SDH Inhibition

Greener Process Chemistry for CHF2-Pyrazole Building Blocks: Waste Reduction from 10 kg/kg to 2.4 kg/kg

Solvay chemists developed a greener, fully scalable process for the difluoromethylpyrazole intermediate that serves as the core structural unit in SDHI fungicides [1]. The new process uses nearly equimolar amounts of reagents and reduces total waste from approximately 10 kg per kg of difluoromethylpyrazole product to 2.4 kg per kg [1]. Although this process specifically targets the 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid building block rather than the N1-CHF2-4-carbaldehyde target compound, it demonstrates that the CHF2-pyrazole scaffold class benefits from substantial industrial process improvements that enhance procurement economics and environmental sustainability.

Green Chemistry Process Chemistry Industrial Scalability

High-Impact Application Scenarios for 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde Based on Quantitative Evidence


SDHI Fungicide Lead Optimization via Amide-β-Ketonitrile Bioisosteric Replacement

Employ 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde as the key aldehyde building block for constructing β-ketonitrile derivatives that replace the conventional amide moiety in SDHI fungicides. The –CHF2 group provides the essential lipophilic hydrogen bond donor interaction (A = 0.085–0.126) required for SDH active-site engagement [1], while the C-4 aldehyde serves as a handle for Knoevenagel condensation to generate the β-ketonitrile pharmacophore. Published data for the 3-CHF2-1-methyl analog demonstrate EC50 values as low as 0.116 μg/mL against Rhizoctonia solani [2], supporting the expectation that N1-CHF2-4-carbaldehyde derivatives can achieve comparable or superior potency.

Kinase and Enzyme Inhibitor Scaffold Requiring Balanced Lipophilicity (XLogP3 ≈ 0.5)

Utilize the target compound as a central building block in medicinal chemistry programs where the lead series requires an XLogP3 near 0.5 for optimal drug-likeness. The computed lipophilicity of 0.5 is 0.3 log units lower than the –CF3 analog (XLogP3 = 0.8) and 0.8 log units higher than the –CH3 analog (XLogP3 = −0.3) . This intermediate lipophilicity, combined with the hydrogen bond donor capability of the –CHF2 group that the –CF3 analog lacks [1], makes the target compound the preferred choice for CNS-penetrant or solubility-challenged kinase inhibitor programs where both permeability and aqueous solubility must be optimized.

Structure-Guided Design of SDH Inhibitors Using Molecular Docking Workflows

Deploy 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde as a starting material for generating virtual libraries docked against the succinate dehydrogenase crystal structure (PDB: 3LN1). Computational evidence shows that 4-CHF2 pyrazole derivatives achieve binding energies of −6.98 kcal/mol through three specific hydrogen bonds and multiple hydrophobic contacts within the SDH active site [3]. The N1-CHF2-4-carbaldehyde scaffold provides an analogous hydrogen bond donor geometry while offering the C-4 aldehyde for reductive amination or condensation-based diversification, enabling rapid exploration of substitution vectors identified by in silico screening.

Procurement for Large-Scale Agrochemical Intermediate Synthesis with Reduced Environmental Footprint

Sourcing teams focused on sustainable supply chains should prioritize the CHF2-pyrazole-4-carbaldehyde scaffold class based on documented industrial process improvements. The Solvay green chemistry initiative demonstrated a 76% waste reduction (from ~10 kg/kg to 2.4 kg/kg) for the CHF2-pyrazole intermediate family [4]. Although the exact target compound's commercial process data are unpublished, the scaffold class benefits from ongoing industrial investment in cleaner manufacturing routes, reducing long-term procurement risk and environmental compliance burden relative to less industrially optimized fluorinated heterocycle alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.